Carbetocin

Catalog No.
S640086
CAS No.
37025-55-1
M.F
C45H69N11O12S
M. Wt
988.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbetocin

CAS Number

37025-55-1

Product Name

Carbetocin

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C45H69N11O12S

Molecular Weight

988.2 g/mol

InChI

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t25-,28?,29-,30-,31-,32-,33-,38-/m0/s1

InChI Key

NSTRIRCPWQHTIA-CPWZVOFUSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Solubility

2.65e-02 g/L

Synonyms

1-deamino-1-monocarba-2-(Tyr(OMe))-oxytocin, carbetocin, dcomot, Depotocin, oxytocin, 1-desamino-1-monocarba-(Tyr(OMe))(2)-, oxytocin, 1-desamino-1-monocarba-(tyrosine(O-methyl))(2)-

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Effectiveness for PPH Prevention

Research suggests carbetocin shows promise as an effective uterotonic, a medication that stimulates uterine contractions and reduces bleeding after delivery. Compared to the traditionally used oxytocin, carbetocin offers several advantages:

  • Heat stability: Unlike oxytocin, which degrades at high temperatures, carbetocin remains stable even in hot climates, eliminating the need for specific storage and transport requirements crucial in resource-limited settings .
  • Long-lasting effect: Carbetocin provides a longer-lasting uterotonic effect compared to oxytocin, potentially reducing the need for repeated administration and associated healthcare costs .

Several clinical trials and systematic reviews have evaluated carbetocin's effectiveness in preventing PPH. While some studies show similar or even higher efficacy compared to oxytocin , others suggest potential downsides like an increased risk of placental retention, requiring further investigation .

Ongoing Research and Future Directions

Given the promising findings and ongoing research, carbetocin holds the potential to revolutionize PPH prevention strategies. Current research efforts are focused on:

  • Large-scale clinical trials: To definitively establish the effectiveness and safety of carbetocin compared to other uterotonics in diverse populations and settings .
  • Cost-effectiveness analysis: To evaluate the economic viability of carbetocin implementation in various healthcare systems .
  • Developing optimal delivery methods: Exploring various administration routes (e.g., intramuscular, intravenous) to optimize carbetocin's efficacy and safety profile .

Carbetocin is a synthetic analogue of the natural hormone oxytocin, primarily used in obstetrics to manage postpartum hemorrhage. It is designed to mimic the uterotonic and antihemorrhagic effects of oxytocin, promoting uterine contractions and reducing blood loss following childbirth. Carbetocin's structure includes a thioether bond, which enhances its stability compared to oxytocin, allowing for a longer duration of action and making it less susceptible to enzymatic degradation .

Chemical Structure

  • Chemical Formula: C45H69N11O12SC_{45}H_{69}N_{11}O_{12}S
  • Molar Mass: 988.17 g/mol
  • CAS Number: 37025-55-1
  • IUPAC Name: 2-(O-methyl-L-tyrosine)-1-carbaoxytocin

Carbetocin acts as an agonist at oxytocin receptors, particularly in the myometrium (muscular layer of the uterus) []. Binding to these receptors stimulates the contraction of uterine smooth muscle cells, leading to a firmer and more compact uterus. This reduces blood vessel bleeding and promotes expulsion of any remaining placental tissue [].

Carbetocin is generally well-tolerated, but some side effects may occur, including nausea, vomiting, and headache []. No significant safety concerns regarding flammability or reactivity have been reported.

  • Carbetocin is not recommended for use in other obstetric situations like labor induction or augmentation due to its prolonged action [].
  • Due to limited data, it should be used with caution in women with pre-existing medical conditions like hypertension or heart disease [].
During its synthesis and degradation:

  • Synthesis: The synthesis involves solid-phase peptide synthesis techniques, where various amino acids are sequentially coupled to form the peptide chain. The process includes deprotection steps and cyclization to achieve the final thioether-linked structure .
  • Degradation: Carbetocin can degrade through mechanisms such as deamidation and oxidation, particularly sensitive to pH changes. For instance, deamidation occurs at low pH due to acid-catalyzed hydrolysis, while oxidation is accelerated at higher pH levels .

Carbetocin functions as an agonist at oxytocin receptors located in the uterine smooth muscle. Upon binding, it induces rhythmic contractions, thereby increasing uterine tone and frequency of contractions. This biological activity is particularly pronounced during the postpartum period when the uterus requires stimulation to expel residual placental tissue and reduce bleeding .

Pharmacokinetics

  • Bioavailability: Approximately 80% when administered intramuscularly.
  • Half-life: Ranges from 40 minutes to about 100 minutes depending on administration route and formulation.
  • Onset of Action: Effective contractions are observed within 2 minutes post-administration .

The synthesis of carbetocin typically follows these steps:

  • Solid-phase Peptide Synthesis: Initial coupling of Fmoc-protected amino acids on a resin.
  • Sequential Coupling: Various amino acids are added in a specific sequence using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBT).
  • Cyclization and Deprotection: The linear peptide is cyclized to form the thioether bond, followed by removal of protective groups to yield pure carbetocin .

Carbetocin may interact with other medications that influence uterine activity or blood pressure. For example:

  • It can work synergistically with cervical ripening agents like dinoprostone or misoprostol but may pose risks during pregnancy if combined improperly.
  • Due to its structural similarity to vasopressin, it may have cross-reactivity with vasopressin receptors, although this is generally less significant than its action on oxytocin receptors .

Several compounds share similarities with carbetocin, primarily due to their structural characteristics or biological functions:

CompoundStructure SimilarityUnique Features
OxytocinNatural hormoneShorter duration of action; susceptible to degradation
VasopressinSimilar receptor bindingPrimarily involved in water retention rather than uterine contraction
DinoprostoneUterotonic agentProstaglandin analogue; different mechanism of action
MisoprostolUterotonic agentProstaglandin E1 analogue; used for cervical ripening
LypressinVasopressin analoguePrimarily affects blood pressure; less focus on uterine activity

Carbetocin's unique thioether bond contributes significantly to its stability and prolonged action compared to these compounds, making it particularly effective in clinical settings for managing postpartum hemorrhage .

Molecular Structure of Carbetocin

Primary Amino Acid Sequence

Carbetocin is a synthetic cyclic octapeptide with the amino acid sequence that forms a modified oxytocin analogue [1]. The peptide consists of eight amino acid residues arranged in a specific sequence that includes tyrosine with methoxy substitution, isoleucine, glutamine, asparagine, cysteine, proline, leucine, and glycine with terminal amidation [5] [7]. The sequence can be represented as X-Tyr(OMe)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, where X represents a butanoic acid modification at the amino terminus [5] [7]. This specific arrangement of amino acids creates a peptide with unique structural characteristics that distinguish it from its parent compound oxytocin [1] [3].

The primary structure incorporates both hydrophobic and hydrophilic amino acid residues, which contribute to the peptide's overall chemical behavior and biological activity [25]. The presence of methyl-tyrosine, leucine, and isoleucine provides hydrophobic character, while glutamine, asparagine, and the glycine amide terminus contribute hydrophilic properties [25]. This amphiphilic nature significantly influences the peptide's aggregation behavior and stability characteristics in aqueous solutions [25].

Structural Modifications Compared to Oxytocin

Carbetocin differs from oxytocin through three critical structural modifications that enhance its stability and alter its pharmacological properties [14] [20]. The first modification involves the removal of the amino group at the first position, creating a 1-deamino structure that protects the peptide from aminopeptidase cleavage [14] [31]. This deamination significantly contributes to the extended half-life of carbetocin compared to oxytocin [14] [31].

The second major modification replaces the disulfide bond present in oxytocin with a carba bridge, specifically substituting the sulfur atom with a methylene group to form a thioether linkage [14] [20] [31]. This replacement of the disulfide bond by CH2S protects the analogue from disulfidase cleavage and represents a fundamental change in the cyclic structure [14] [31]. The third modification involves the methylation of the tyrosine residue at position 2, creating O-methyltyrosine [14] [20] [31]. These structural changes collectively result in a more stable peptide with altered receptor binding characteristics and prolonged biological activity [12] [20].

Cyclic Structure and Bond Configurations

The cyclic structure of carbetocin is established through a unique thioether bridge that replaces the traditional disulfide bond found in oxytocin [14] [20]. This cyclic configuration is formed between the modified first position and the cysteine residue at position 6, creating a 20-membered ring structure [1] [3]. The thioether linkage (carba sulfide bridge) connects the butanoic acid moiety at position 1 to the cysteine at position 6, forming a stable cyclic peptide [5] [7].

The bond configurations within the cyclic structure include multiple peptide bonds with specific stereochemical arrangements [1] [3]. The peptide contains eight defined stereocenters, which contribute to its three-dimensional conformation and biological activity [2]. The cyclic nature of the molecule restricts conformational flexibility compared to linear peptides, which influences both its stability and receptor binding properties [25]. The reduced flexibility limits the number of potential conformations the peptide can adopt, thereby affecting its interactions with other molecules and its aggregation behavior [25].

Physical Properties

Molecular Weight and Formula

Carbetocin has a molecular formula of C45H69N11O12S and a molecular weight of 988.17 daltons [1] [2] [3] [4] [16]. The compound exhibits an average molecular mass of 988.161 with a monoisotopic mass of 987.484787417 [3]. These molecular parameters classify carbetocin as a medium-sized peptide within the therapeutic peptide category [1] [3].

PropertyValue
Molecular FormulaC45H69N11O12S [1] [2] [3]
Molecular Weight988.17 Da [1] [2] [3] [4]
Monoisotopic Mass987.484787417 Da [3]
Number of Stereocenters8 [2]

The molecular composition includes 45 carbon atoms, 69 hydrogen atoms, 11 nitrogen atoms, 12 oxygen atoms, and 1 sulfur atom [1] [2] [3]. This composition reflects the peptide nature of the compound with multiple amide bonds and the presence of various functional groups including aromatic rings, aliphatic chains, and heteroatoms [1] [3].

Solubility Parameters

Carbetocin demonstrates specific solubility characteristics that are important for pharmaceutical formulation development [4] [7] [16]. The compound exhibits solubility in water at concentrations up to 29.65 mg/mL, which corresponds to approximately 30 millimolar concentration [7] [16]. In dimethyl sulfoxide, carbetocin shows enhanced solubility with values of at least 261.4 mg/mL, indicating good compatibility with polar aprotic solvents [4].

SolventSolubility
Water29.65 mg/mL [7] [16]
Dimethyl Sulfoxide≥261.4 mg/mL [4]
General ClassificationSlightly soluble in methanol [16]

The solubility profile indicates that carbetocin is a moderately hydrophilic peptide with the ability to dissolve in both aqueous and organic polar solvents [4] [7] [16]. The relatively limited water solubility compared to highly hydrophilic peptides suggests the influence of hydrophobic amino acid residues in the structure [25]. The enhanced solubility in dimethyl sulfoxide reflects the peptide's compatibility with hydrogen bond acceptor solvents [4].

pH Stability Profile

The pH stability of carbetocin has been extensively studied, revealing an optimal stability range that is crucial for formulation development [17] [18] [20]. Research has demonstrated that carbetocin exhibits maximum stability at pH 5.45, with an acceptable range of pH 5.25 to 5.65 for optimal long-term stability [17] [18] [20]. This pH optimum represents a significantly higher value compared to oxytocin, which typically requires formulation at pH 3.5 to 4.0 [20].

pH RangeStability Characteristics
Below pH 5.45Increased deamidation of glutamine and glycine terminus [17] [18] [20]
pH 5.25-5.65Optimal stability range with minimal degradation [17] [18] [20]
Above pH 5.45Racemization of asparagine residue [17] [18] [20]
pH 5.45 (optimum)≤4% degradation after 12 months at 40°C/75% relative humidity [17] [18] [20]

The pH-dependent degradation pattern follows a U-shaped curve, with the minimum degradation occurring at the optimum pH [18] [20]. Below the optimal pH, carbetocin undergoes acid-catalyzed hydrolysis leading to deamidation of the glutamine residue and the amidated glycine carbon-terminus [18] [20]. Above the optimal pH, the primary degradation pathway involves racemization of the asparagine residue from the L-configuration to the D-configuration [18] [20].

Chemical Stability

Thermal Stability Characteristics

Carbetocin exhibits exceptional thermal stability characteristics that distinguish it from many other therapeutic peptides [18] [20]. The peptide maintains at least 95% purity for a minimum of 3 years when stored at 30°C, demonstrating remarkable heat stability [18] [20]. Under accelerated stability conditions, carbetocin retains its integrity for 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C [18] [20].

TemperatureStability DurationPurity Maintained
30°CMinimum 3 years≥95% [18] [20]
40°C6 months≥95% [18] [20]
50°C3 months≥95% [18] [20]
60°C1 month≥95% [18] [20]

The thermal stability is attributed to the structural modifications that protect carbetocin from enzymatic degradation pathways [18] [20]. The replacement of the disulfide bond with a thioether linkage and the deamination at the first position contribute significantly to this enhanced thermal resistance [14] [18]. Comparative studies with oxytocin demonstrate that carbetocin maintains superior stability under extreme heat conditions, with oxytocin showing potency decline below 90% after approximately 17 days at 50°C and 4 days at 60°C [20].

Oxidative Degradation Pathways

The oxidative degradation of carbetocin primarily involves the thioether linkage, which remains sensitive to oxidative conditions despite the structural modifications from the parent oxytocin molecule [18] [20] [22]. Research has identified specific oxidative degradation products that form under oxidative stress conditions, with the thioether bond being the primary site of oxidative attack [22]. The degradation pathway involves the formation of specific impurities designated as imp-3 and imp-6 in analytical studies [22].

Under oxidative stress conditions, carbetocin demonstrates degradation levels of approximately 9.4% for imp-3 formation and 1.5% for imp-6 formation when exposed to oxidizing agents [22]. The oxidative degradation is accelerated by increasing pH values, making pH control crucial for maintaining oxidative stability [18] [20]. The presence of antioxidants, such as methionine, in formulations can significantly reduce oxidative degradation by protecting the thioether linkage [18] [20].

Oxidative ConditionDegradation ProductDegradation Level
Standard oxidative stressimp-39.4% [22]
Standard oxidative stressimp-61.5% [22]
Photolytic conditionsimp-6Detectable formation [22]

Hydrolytic Degradation Mechanisms

Hydrolytic degradation represents a significant stability concern for carbetocin, particularly affecting the amide bonds within the peptide structure [18] [20] [22]. The primary hydrolytic degradation pathways involve deamidation of the glutamine residue and hydrolysis of the amidated glycine carbon-terminus [18] [20] [22]. These degradation reactions are pH-dependent, with acid-catalyzed hydrolysis predominating at pH values below the optimal range [18] [20].

The hydrolytic degradation mechanism produces several identified degradation products, including [Gly9-OH]carbetocin through hydrolysis, [Asp5]carbetocin and [βAsp5]carbetocin through deamidation processes, and [Glu4]carbetocin through glutamine deamidation [17]. Under acidic conditions, the formation of imp-4 and imp-7 reaches levels up to 2.0%, while imp-5 shows slight increases during hydrolytic stress testing [22].

Degradation PathwayPrimary ProductsConditions
Glutamine deamidation[Glu4]carbetocin [17]Acidic pH [18] [20]
Glycine hydrolysis[Gly9-OH]carbetocin [17]Acidic pH [18] [20]
Asparagine deamidation[Asp5]carbetocin, [βAsp5]carbetocin [17]Various pH conditions [18] [20]
Acid stressimp-4, imp-7 (up to 2.0%) [22]Acidic conditions [22]

Aggregation Behavior

Concentration-Dependent Aggregation

Carbetocin exhibits distinct concentration-dependent aggregation behavior that becomes particularly pronounced at higher peptide concentrations [23] [24] [25]. Nuclear magnetic resonance diffusometry studies have revealed that carbetocin shows increased self-aggregation in solution with a distinct increase in aggregation occurring around 15-20 millimolar concentrations [23] [25]. This critical concentration range marks the transition from predominantly monomeric behavior to significant aggregate formation [23] [25].

The hydrodynamic radius of carbetocin aggregates increases systematically with concentration, demonstrating clear evidence of concentration-dependent association [23]. At concentrations of 3.77 millimolar, the hydrodynamic radius measures 0.839 nanometers, increasing progressively to 1.27 nanometers at 73.1 millimolar [23]. This increase in effective molecular size directly correlates with the formation of larger aggregated species in solution [23].

Concentration (mM)Hydrodynamic Radius (nm)
3.770.839 [23]
5.650.839 [23]
8.470.851 [23]
15.00.867 [23]
19.80.910 [23]
26.40.910 [23]
47.71.04 [23]
73.11.27 [23]

At pharmaceutical concentrations of 70 mg/mL, carbetocin solutions demonstrate significant visible particle formation after 4 hours of shaking stress, indicating that aggregation can progress to macroscopic levels under mechanical stress conditions [24]. This aggregation process appears to follow a nucleated aggregation mechanism rather than simple supersaturation or phase separation [24].

Nuclear Magnetic Resonance Studies of Aggregation Mechanisms

Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the molecular mechanisms underlying carbetocin aggregation [23] [25]. Proton nuclear magnetic resonance analysis reveals significant changes in chemical shifts of specific amino acid residues as peptide concentration increases, particularly affecting hydrophobic and hydrogen-bonding sites within the molecule [23] [25]. These chemical shift changes provide direct evidence of intermolecular interactions that drive the aggregation process [23] [25].

The nuclear magnetic resonance studies demonstrate that carbetocin aggregation involves complex molecular rearrangements that affect the local magnetic environment of specific amino acid residues [23]. Temperature sensitivity studies using nuclear magnetic resonance reveal that even one-degree temperature differences can significantly affect the chemical shifts, indicating the delicate balance of forces involved in the aggregation process [23]. The sensitivity to temperature changes reflects the thermodynamic nature of the peptide-peptide interactions that govern aggregate formation [23].

Diffusion nuclear magnetic resonance measurements provide quantitative assessment of aggregate size and formation kinetics [23]. The technique enables monitoring of the diffusion coefficient changes that accompany aggregation, allowing for calculation of hydrodynamic radii and estimation of aggregate molecular weights [23]. These studies confirm that carbetocin forms soluble aggregates that can be distinguished from both monomeric peptide and phase-separated precipitates [23] [25].

Hydrophobic Interactions in Aggregation

Hydrophobic interactions represent the primary driving force for carbetocin aggregation, with hydrogen bonding serving as a secondary contributing mechanism [23] [25]. Nuclear magnetic resonance analysis demonstrates that the chemical shifts of hydrophobic amino acid residues, including methyl-tyrosine, leucine, and isoleucine, show the most significant changes at higher peptide concentrations [23] [25]. This observation indicates that hydrophobic side chains play a central role in the intermolecular associations that lead to aggregate formation [23] [25].

The hydrophobic interactions in carbetocin aggregation follow patterns consistent with the exclusion of water molecules from hydrophobic surfaces [23] [25]. As peptide concentration increases, the hydrophobic amino acid residues tend to associate with each other to minimize contact with the aqueous solvent [25]. This hydrophobic effect drives the formation of aggregated structures where hydrophobic regions are buried within the aggregate interior [25].

Interaction TypePrimary Residues InvolvedEvidence
Hydrophobic interactionsMethyl-tyrosine, leucine, isoleucine [23] [25]Significant chemical shift changes [23] [25]
Hydrogen bondingGlutamine, asparagine, glycine amide [23] [25]Secondary chemical shift changes [23] [25]
Van der Waals forcesAll amino acid residues [25]General aggregation tendency [25]

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

10

Exact Mass

987.48478785 g/mol

Monoisotopic Mass

987.48478785 g/mol

Boiling Point

1477.9±65.0 °C at 760 mmHg

Heavy Atom Count

69

LogP

-2
-2

Application

Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth, since it causes contraction of the uterus.

Melting Point

N/A

UNII

88TWF8015Y

Sequence

Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2(Disulfide bond)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H312+H332 (100%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

Used to control postpartum hemorrhage and bleeding after giving birth.

Pharmacology

Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth. It is sold under the trade name Duratocin. It is an analogue of oxytocin, and its action is similar to that of oxytocin; it causes contraction of the uterus.

MeSH Pharmacological Classification

Oxytocics

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H01 - Pituitary and hypothalamic hormones and analogues
H01B - Posterior pituitary lobe hormones
H01BB - Oxytocin and analogues
H01BB03 - Carbetocin

Mechanism of Action

Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus is very low in the non-pregnant state, and increases during pregnancy, reaching a peak at the time of delivery.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Oxytocin
OXTR [HSA:5021] [KO:K04229]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

37025-55-1

Absorption Distribution and Excretion

Bioavailability is 80% following intramuscular injection.

Wikipedia

Carbetocin

Biological Half Life

40 minutes

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15

Explore Compound Types